![molecular formula C18H16N2O2S B386001 2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid CAS No. 50677-46-8](/img/structure/B386001.png)
2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Shobhashana et al. synthesized 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Antioxidant Capacity and Reaction Pathways
2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid, due to its structural similarity to compounds with antioxidant properties, may have applications in studying antioxidant mechanisms. For instance, the ABTS/PP Decolorization Assay is used to elucidate reaction pathways underlying antioxidant capacity, highlighting specific reactions such as coupling that may bias comparisons between antioxidants. These assays are crucial for tracking changes in antioxidant systems during storage and processing, although specific reactions like coupling might affect their comparability (Ilyasov et al., 2020).
Synthesis and Biological Activity
The compound's framework is closely related to azolylthioacetic acids, whose synthesis and diverse biological effects have been extensively studied. These compounds exhibit a range of biological activities, including antioxidant, hypoglycemic, antitubercular, and antimicrobial effects. The synthesis methods and the biological activity analysis of these compounds suggest promising avenues for new bioactive compounds among azolylthioacetic acids, potentially including this compound (Chornous et al., 2016).
Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives, related to the structural class of this compound, has shown potential as antioxidant and anti-inflammatory agents. These compounds, evaluated for in vitro antioxidant and anti-inflammatory activities, indicate the compound's potential in designing new therapeutic agents for treating conditions associated with oxidative stress and inflammation (Raut et al., 2020).
Imidazole Derivatives and Antitumor Activity
The structural motif of imidazole, integral to this compound, is significant in antitumor research. Imidazole derivatives have been reviewed for their antitumor activity, suggesting that this compound could contribute to the synthesis of new drugs with potential antitumor properties. These derivatives include bis(2-chloroethyl)amino derivatives of imidazole, highlighting their importance in the search for novel antitumor drugs (Iradyan et al., 2009).
Mécanisme D'action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities . For example, some imidazole derivatives have been found to have antitumor potential .
Mode of Action
Imidazole derivatives are known for their diverse biological activities, which suggest they interact with various biological targets .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
Some imidazole derivatives have been found to have antitumor potential, suggesting they may have cytotoxic effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the solvent environment .
Orientations Futures
Propriétés
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(17(21)22)23-18-19-15(13-8-4-2-5-9-13)16(20-18)14-10-6-3-7-11-14/h2-12H,1H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJVYXLNZAGCGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B385921.png)
![2-{[1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B385922.png)
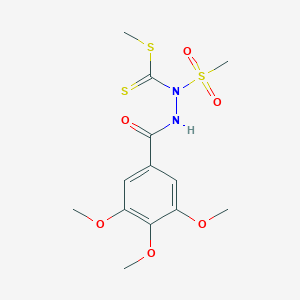
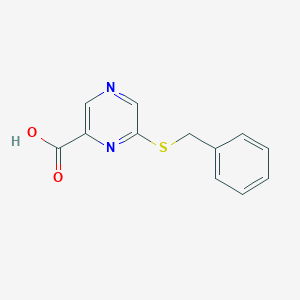
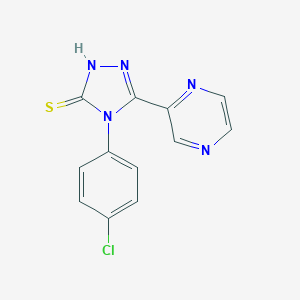
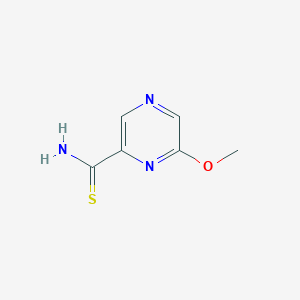
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B385933.png)
![2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B385934.png)
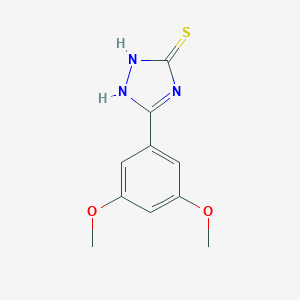

![5-[Amino(2-pyrazinyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B385940.png)
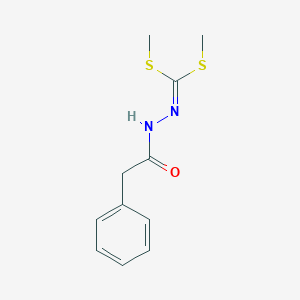
![3-[3-(2-Cyano-ethyl)-2-thioxo-2,3-dihydro-benzoimidazol-1-yl]-propionitrile](/img/structure/B385943.png)
![N'-{4-[bis(2-chloroethyl)amino]-2-methylbenzylidene}-2-furohydrazide](/img/structure/B385944.png)